molecular formula C17H25NO2 B261449 N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide

Cat. No. B261449
M. Wt: 275.4 g/mol
InChI Key: WYXYOXWYSOVEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide, also known as S-(+)-ketamine, is a chiral derivative of ketamine, which is a widely used anesthetic and analgesic drug. S-(+)-ketamine has been found to have unique properties that make it a promising candidate for various scientific research applications.

Scientific Research Applications

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine has been found to have various scientific research applications, including the study of depression, anxiety, and addiction. It has been shown to have rapid and long-lasting antidepressant effects in animal models and human clinical trials. N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine has also been found to have anxiolytic effects and can reduce symptoms of post-traumatic stress disorder (PTSD). In addition, it has been studied as a potential treatment for addiction to drugs such as cocaine and alcohol.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine is not fully understood, but it is thought to involve the modulation of glutamate neurotransmission. N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of glutamate neurotransmission. By blocking the NMDA receptor, N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine increases the release of glutamate and activates other receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This leads to the activation of downstream signaling pathways and the induction of synaptic plasticity, which is thought to be responsible for the antidepressant and anxiolytic effects of N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine.
Biochemical and Physiological Effects
N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of gene expression, and the activation of neurotrophic factors. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine has also been found to increase the expression of immediate early genes (IEGs), which are involved in the regulation of neuronal activity and synaptic plasticity.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine has several advantages for lab experiments, including its rapid onset of action, long-lasting effects, and low toxicity. It can be administered via various routes, including intravenous, intramuscular, and subcutaneous injection, as well as intranasal and oral routes. However, N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine also has some limitations, including its high cost, the need for chiral resolution techniques, and the potential for abuse and addiction.

Future Directions

There are several future directions for the study of N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine, including the development of new analogs and derivatives with improved pharmacological properties. Researchers are also investigating the potential of N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine for the treatment of other psychiatric and neurological disorders, such as bipolar disorder, schizophrenia, and Alzheimer's disease. In addition, there is a growing interest in the use of N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine as a tool for studying the neurobiology of depression and other mood disorders.

Synthesis Methods

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine can be synthesized from its racemic form, ketamine, by using chiral resolution techniques. One of the most common methods is to use chiral stationary phases in high-performance liquid chromatography. This method separates the two enantiomers of ketamine, and the N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine can be isolated and purified. Another method is to use asymmetric synthesis, which involves the use of chiral reagents or catalysts to selectively produce the N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine.

properties

Product Name

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide

InChI

InChI=1S/C17H25NO2/c1-13-9-10-16(11-14(13)2)20-12-17(19)18(3)15-7-5-4-6-8-15/h9-11,15H,4-8,12H2,1-3H3

InChI Key

WYXYOXWYSOVEPM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)N(C)C2CCCCC2)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N(C)C2CCCCC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.